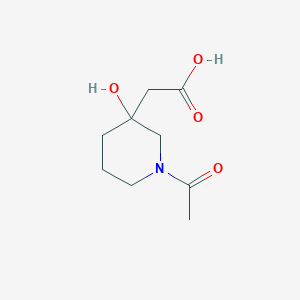

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is a chemical compound that can be purchased for pharmaceutical testing . It is available in powder form .

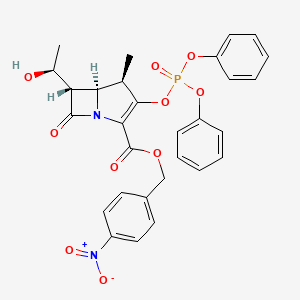

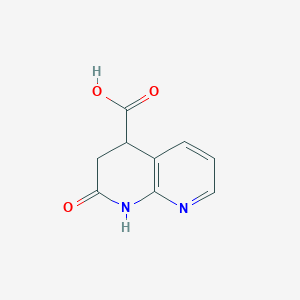

Molecular Structure Analysis

The molecular formula of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is C9H15NO4 . The InChI code is 1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is 201.22 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Piperidin-4-ols and Acrylates : The compound was used in the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These are promising as monomers for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

Improved Synthesis for PET Imaging : An improved synthesis process using acetylation in anhydrous chloroform was developed for PET studies of acetylcholine neurotransmission system (Carpinelli et al., 2006).

Creation of Phosphonic Acids : Utilized in the synthesis of 2-hydroxy-4-heterocyclic phosphonic acids, serving as serine analogues (Louaisil, Rabasso, & Fadel, 2009).

Chemical Transformation and Analysis

Alcohol Oxidation System : Used in a TEMPO catalyzed alcohol oxidation system, highlighting its role in environmentally friendly organic solvent reactions (Li & Zhang, 2009).

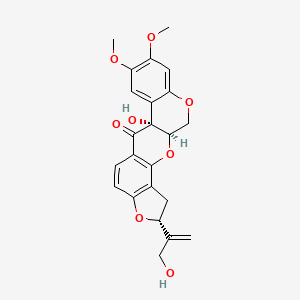

Formation of Aziridines and Lactams : Important in the transformation of aziridines into 5-hydroxypiperidin-2-ones and the creation of δ-lactams and γ-lactones (Vervisch et al., 2012).

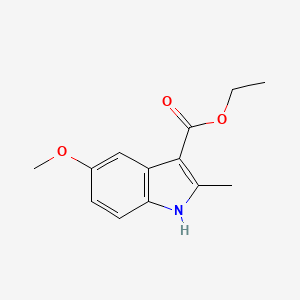

Antioxidant Activity of Indole Derivatives : Played a role in the synthesis of indole-3-acetic acid analogues with significant antioxidant activities (Naik, Kumar, & Harini, 2011).

Miscellaneous Applications

Formation of Acetic Acid in Maillard Reaction : Involved in the Maillard reaction cascade, particularly in the formation of acetic acid from glucose and glycine (Jiang et al., 2009).

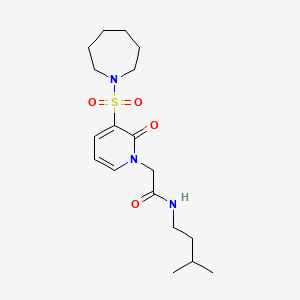

Synthesis of Schiff Base Ligands : Utilized in the synthesis of Schiff base ligands for antioxidant and selective xanthine oxidase inhibitory studies (Ikram et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for the use and study of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid are not specified in the search results. Given its availability for pharmaceutical testing , it may have potential applications in drug development or other areas of scientific research. Further studies are needed to explore these possibilities.

properties

IUPAC Name |

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKPYLIGYLNWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)

![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)